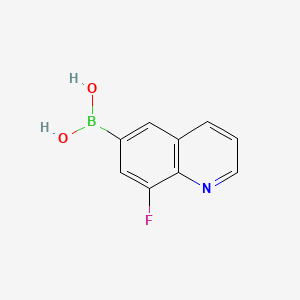

(8-Fluoroquinolin-6-yl)boronic acid

Description

Properties

IUPAC Name |

(8-fluoroquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPPUWQSMMRYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=C1)F)N=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681716 | |

| Record name | (8-Fluoroquinolin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210048-29-5 | |

| Record name | (8-Fluoroquinolin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (8-Fluoroquinolin-6-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets. The introduction of a fluorine atom, as in (8-Fluoroquinolin-6-yl)boronic acid, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

The boronic acid functional group further expands the synthetic utility of this molecule, primarily as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.

Table 1: Physicochemical Properties of this compound (Predicted and Inferred)

| Property | Value | Source/Justification |

| CAS Number | Not Publicly Available | Inferred from extensive database searches. |

| Molecular Formula | C₉H₇BFNO₂ | Based on chemical structure. |

| Molecular Weight | 190.97 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid (predicted) | Typical appearance for aryl boronic acids. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | General solubility profile for aryl boronic acids. |

| Stability | Sensitive to heat and moisture. Prone to dehydration to form boroxine trimers.[3] | Known instability of boronic acids.[3] |

Synthesis and Characterization

The synthesis of this compound would likely follow established methodologies for the preparation of aryl boronic acids. A common and effective route involves the conversion of a corresponding aryl halide (in this case, 6-bromo-8-fluoroquinoline or 6-iodo-8-fluoroquinoline) to the boronic acid or its pinacol ester derivative.

Synthetic Pathway: A Plausible Route

A plausible synthetic route would involve a Miyaura borylation reaction. This palladium-catalyzed process is widely used for the synthesis of boronate esters from aryl halides.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Miyaura Borylation of 6-Bromo-8-fluoroquinoline

The following is a generalized protocol based on established literature procedures for similar substrates.

-

Reaction Setup: To a dry, oven-dried Schlenk flask, add 6-bromo-8-fluoroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound pinacol ester by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization.

Characterization and Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic aromatic proton signals for the quinoline ring system. The chemical shifts and coupling constants would be influenced by the fluorine and boronic acid substituents.

-

¹³C NMR: Would display the expected number of carbon signals for the quinoline core. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet would be expected, with its chemical shift being indicative of the electronic environment of the fluorine atom.

-

¹¹B NMR: A broad singlet is characteristic of a boronic acid, with a chemical shift typically in the range of 28-32 ppm.[4] It is important to note that boronic acids can form trimeric anhydrides (boroxines), which can lead to complex NMR spectra.[3] Running the NMR in a solvent like d₄-methanol can help break up these oligomers.[3]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

Stability and Handling

Boronic acids are known to be sensitive to heat and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This process is often reversible in the presence of water. For long-term storage, it is recommended to keep this compound in a cool, dry, and inert atmosphere.

Key Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the 8-fluoroquinolin-6-yl moiety into a wide range of molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organic halide or triflate.[2]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of this compound with an aryl bromide.

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, perform an aqueous workup to remove the inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.

Relevance in Kinase Inhibitor Development

The quinoline scaffold is a common feature in many kinase inhibitors.[1][5] The ability to readily synthesize a library of compounds by coupling this compound with various substituted aryl and heteroaryl halides allows for the exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors. The 8-fluoro substituent can play a critical role in modulating the potency and selectivity of these inhibitors.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. While its specific CAS number is not widely reported, its chemical behavior can be confidently predicted based on the extensive literature on related quinoline boronic acids. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct and efficient means to incorporate the fluorinated quinoline motif into complex molecules, making it a highly attractive reagent for the discovery and development of new therapeutic agents.

References

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.

- (a) Synthetic scheme of boronic acid 6 and boronate ester 8. ¹¹B NMR... (n.d.). ResearchGate.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). National Center for Biotechnology Information.

- Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (n.d.). Journal of Kufa for Chemical Science.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Center for Biotechnology Information.

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI.

- (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (2025, August 6). ResearchGate.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2025, August 10). ResearchGate.

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery & Development.

- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit.

- Quinoline as a privileged scaffold in cancer drug discovery. (n.d.). National Center for Biotechnology Information.

- 17O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing.

- Boronic Acids. (n.d.). Frontier Specialty Chemicals.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Pennsylvania.

- (6-FLUOROPYRIDIN-3-YL)BORONIC ACID, 351019-18-6. (n.d.). Matrix Fine Chemicals.

- Boronic acid esters Supplier. (n.d.). Boron Molecular.

Sources

- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (8-Fluoroquinolin-6-yl)boronic acid: Properties, Applications, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Fluoroquinolin-6-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique structural motif, combining a quinoline core with a fluorine substituent and a reactive boronic acid group, makes it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, with a focus on its molecular weight, and delves into its applications, particularly in the context of modern drug discovery and development.

Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical characteristics. A thorough understanding of these properties is crucial for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 190.97 g/mol | [1][2][3] |

| Molecular Formula | C9H7BFNO2 | [1][2][3] |

| CAS Number | 1210048-29-5 | [2] |

| Appearance | Solid (Typical) | |

| Purity | Typically ≥95.0% | [2] |

| InChI Key | WIPPUWQSMMRYOR-UHFFFAOYSA-N | [2] |

The Significance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives are a cornerstone of modern pharmaceutical synthesis.[4] Their stability, versatile reactivity, and relatively low toxicity make them indispensable tools for creating complex molecular architectures.[5] The boronic acid functional group is a bioisostere of the carboxylic acid group and can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[5][6] The approval of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma, has further solidified their importance in medicinal chemistry.[7][8]

The quinoline scaffold, present in this compound, is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The addition of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and substituted aromatic compounds.[9] In this context, the boronic acid serves as the organoboron nucleophile, which, after activation by a base, transfers its organic group (the 8-fluoroquinolin-6-yl moiety) to the palladium center in a key step called transmetalation.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a boronic acid.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

-

Triphenylphosphine (PPh3) (0.08 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[11] Potassium carbonate is a commonly used inorganic base.

-

Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Solvent System: The mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving palladium in the 0 and +2 oxidation states.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

While this guide focuses on the application of this compound, it is important to note that its synthesis is a key aspect for its availability. The synthesis of novel boronic acids is an active area of research.[12] A common strategy for the synthesis of arylboronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent. Another approach involves the lithiation of an aryl halide followed by quenching with a trialkyl borate. The development of new synthetic methods, such as the decarboxylative borylation of carboxylic acids, is expanding the accessibility of diverse boronic acids.[13]

Conclusion

This compound, with a molecular weight of 190.97 g/mol , is a valuable and versatile building block for organic synthesis. Its utility is most prominently demonstrated in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties and the mechanistic principles behind its reactions is essential for its effective use in the laboratory. The continued development of novel synthetic methods for boronic acids will undoubtedly lead to new discoveries and innovations in chemical science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

- Wikipedia. Suzuki reaction. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Lima, L. M., et al. (2020).

- Wikipedia. Boronic acid. [Link]

- Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. [Link]

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

- Denis, C., et al. (2021).

- ResearchGate. (2019).

- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

Sources

- 1. 2900337-12-2|(8-Fluoroisoquinolin-6-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 6-FLUOROQUINOLIN-8-YLBORONIC ACID | 1072951-44-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. mdpi.com [mdpi.com]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

Introduction: The Strategic Value of Fluorinated Quinoline Boronic Acids in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of (8-Fluoroquinolin-6-yl)boronic acid

Boronic acids and their derivatives are foundational pillars in contemporary organic chemistry, prized for their versatile reactivity, general stability, and low toxicity.[1][2] Their significance was formally recognized with the 2010 Nobel Prize in Chemistry for their indispensable role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, by enabling the efficient formation of carbon-carbon bonds.[1][3]

Within this vital class of reagents, heterocyclic boronic acids are of particular interest to medicinal chemists. The incorporation of heteroaromatic scaffolds is a proven strategy for modulating the physicochemical properties, biological activity, and metabolic stability of drug candidates. The quinoline ring system, a recurring motif in numerous approved drugs, is well-regarded for its ability to engage in various biological interactions.

This guide focuses on This compound , a specialized building block that combines the quinoline scaffold with a strategically placed fluorine atom. Fluorine substitution is a key tactic in drug design for its ability to enhance binding affinity, improve metabolic stability, and modulate pKa. This document provides an in-depth examination of the chemical properties, reactivity, and handling of this reagent, offering field-proven insights for researchers in drug discovery and chemical development.

Section 1: Core Chemical and Physical Properties

While this compound is a specialized research chemical for which extensive public data is not available, its properties can be reliably inferred from its structure and data from closely related analogs such as 8-quinolinylboronic acid and other fluoro-substituted arylboronic acids.

Structural and Physicochemical Data

The key quantitative data for this compound are summarized below.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Nomenclature Standard |

| CAS Number | Not publicly assigned. | Inferred from database searches. Researchers should use the chemical structure for definitive identification. |

| Molecular Formula | C₉H₇BFNO₂ | Calculated from structure. |

| Molecular Weight | 190.97 g/mol | Calculated from formula. |

| Appearance | White to off-white or light yellow solid. | Inferred from analogs like 6-isoquinolinyl-boronic acid and general knowledge of arylboronic acids.[4] |

| Melting Point | >300 °C (decomposes) | Inferred from 8-Quinolinylboronic acid. High melting points are characteristic of such compounds. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, methanol). Poorly soluble in nonpolar solvents and water. | General property of arylboronic acids. |

| Storage | Store in a freezer (-20°C), sealed under dry, inert atmosphere (e.g., Argon or Nitrogen).[5][6] | Boronic acids are sensitive to moisture and air. |

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum for this compound is not published, the expected characteristics are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show distinct aromatic proton signals characteristic of the disubstituted quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the boronic acid group.

-

¹³C NMR : Will display nine unique carbon signals, with the carbon atom bonded to boron (C-B) appearing as a broad signal due to the quadrupolar nature of the boron atom.

-

¹⁹F NMR : A crucial technique for fluorinated compounds, this will show a singlet or a multiplet (if coupled to adjacent protons) characteristic of an aryl fluoride.[7]

-

¹¹B NMR : This is a definitive technique for characterizing boronic acids.[8] A single, relatively broad resonance is expected in the range of δ 27-30 ppm for the trigonal planar boronic acid.[7][9]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) is a common method for analyzing boronic acids.[10][11] The analysis can sometimes be complicated by the in-source formation of dimers or trimers (boroxines) and solvent adducts.[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the expected [M+H]⁺ ion at m/z 191.06.

Section 2: Synthesis, Stability, and Handling

Plausible Synthetic Pathway

The synthesis of novel arylboronic acids typically follows established organometallic routes. A logical and field-proven approach for preparing this compound would start from 6-bromo-8-fluoroquinoline.

Caption: General synthetic route for arylboronic acids.

This pathway involves a metal-halogen exchange to create a nucleophilic aryl species, which is then trapped by an electrophilic boron source like a trialkyl borate.[2][12][13] The resulting boronate ester is then hydrolyzed during an acidic workup to yield the final boronic acid.[14]

Chemical Stability and Inherent Reactivity Challenges

While valued as reagents, boronic acids are not indefinitely stable and possess known degradation pathways that researchers must mitigate.

-

Dehydration to Boroxines : A primary instability pathway is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This is a reversible equilibrium that is often driven by heat or the presence of a dehydrating agent. The presence of boroxine can complicate stoichiometry in reactions, although it is often still reactive in Suzuki couplings.

-

Protodeboronation : This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is a significant cause of yield loss, particularly under basic aqueous conditions or with electron-deficient or certain heteroaromatic systems.[15]

-

Oxidation : Boronic acids can be susceptible to oxidation, which can be a concern in biological applications or under certain reaction conditions.[16]

To enhance stability for long-term storage or for use in multi-step synthesis, boronic acids are frequently converted to more robust boronate esters, such as pinacol esters [ArB(pin)].[16][17][18] These esters are generally more stable to chromatography and less prone to dehydration.[19]

Safety and Handling Protocols

Based on the safety profiles of analogous compounds like 8-quinolinylboronic acid, this compound should be handled as a hazardous chemical.[6]

-

GHS Hazard Classification (Anticipated) :

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling larger quantities of the solid, a dust mask (e.g., N95) is recommended.

-

Handling Precautions : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure the work area is well-ventilated.

-

Storage : Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., argon).[5] Keep away from moisture, oxidizing agents, and strong bases.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures.[20]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established three-step catalytic cycle.[21] The base is crucial for activating the boronic acid into a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[22]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[21][23]

-

Transmetalation : The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide and forming a di-organopalladium(II) species.[3][23]

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[21][23]

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.1–1.5 equiv.), and potassium carbonate (2.0–3.0 equiv.).

-

Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction Execution : Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 80–100 °C.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

-

Aqueous Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound stands out as a highly valuable and specialized building block for modern synthetic chemistry. Its unique structure, which marries the biologically relevant quinoline core with the strategic inclusion of a fluorine atom, makes it an attractive reagent for constructing novel molecular architectures in drug discovery and materials science. While its handling requires adherence to standard protocols for air- and moisture-sensitive compounds, its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a powerful tool for accessing complex biaryl and heteroaryl targets. A thorough understanding of its properties, stability, and reactivity, as detailed in this guide, is essential for its effective and safe implementation in the research laboratory.

References

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- Yamamoto, E., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(20), 3630-3633.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- PubChem. (n.d.). (3-Fluoro-5-methylquinolin-8-yl)boronic acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- J. Org. Chem. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076.

- MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(15), 4987.

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.

- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.

- Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2070-2079.

- NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1290.

- University of Texas at San Antonio. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.

- Google Patents. (2014). Process for the preparation of boronic acid intermediates.

- ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction.

- MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4987.

- American Chemical Society. (n.d.). Quinoline-6-boronic acid suppliers USA.

- MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 893.

- Analytical Methods. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394.

- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. J Org Chem, 87(22), 15071-15076.

- PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 893.

- Boron Molecular. (n.d.). Boronic acid esters Supplier.

- eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.

- Matrix Fine Chemicals. (n.d.). (6-FLUOROPYRIDIN-3-YL)BORONIC ACID.

- Oakwood Chemical. (n.d.). Quinoline-6-boronic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 6-Isoquinolinyl-boronic acid | 899438-92-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Quinolin-2-ylboronic acid | 745784-12-7 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 14. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 17. mdpi.com [mdpi.com]

- 18. boronmolecular.com [boronmolecular.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Putative Mechanisms of Action of (8-Fluoroquinolin-6-yl)boronic Acid

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

(8-Fluoroquinolin-6-yl)boronic acid is a synthetic organic compound that stands at the confluence of two moieties with profound significance in medicinal chemistry: the fluoroquinoline scaffold , a privileged structure in numerous approved drugs, and the boronic acid "warhead," a versatile functional group known for its unique reactivity with biological nucleophiles. While the specific biological targets and mechanism of action for this particular molecule are not yet defined in the public literature, its structure strongly suggests a high probability of activity as a potent, reversible covalent inhibitor of specific enzyme classes.

This guide synthesizes first-principle chemical biology to deconstruct the compound's constituent parts and propose its most likely mechanisms of action. We posit that this compound primarily functions as either a serine/threonine hydrolase inhibitor by mimicking the enzymatic transition state or as a protein kinase inhibitor , leveraging the quinoline scaffold for ATP-pocket binding. This document provides a deep dive into the theoretical underpinnings of these mechanisms and presents field-proven, step-by-step experimental protocols required to empirically validate them.

Part 1: Foundational Chemical Biology of the Core Components

The Boronic Acid Moiety: A Reversible Covalent Warhead

The boronic acid group, R-B(OH)₂, is the central driver of this molecule's putative biological activity. Its mechanism is rooted in the unique electronic nature of the boron atom. Boronic acids act as Lewis acids, possessing an empty p-orbital that readily accepts electrons from nucleophiles.[1] In aqueous solution at physiological pH, the boronic acid exists in a pH-dependent equilibrium between its neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1]

This ability to form a tetrahedral complex is the cornerstone of its inhibitory action. The hydroxyl groups of serine or threonine residues, when activated within an enzyme's active site, can perform a nucleophilic attack on the boron atom.[2] This forms a stable, yet reversible, covalent boronate adduct.[2][3] This interaction is not random; it requires the specific enzymatic microenvironment to lower the pKa of the attacking hydroxyl group, ensuring that the interaction is highly selective for activated residues in catalytic sites over surface-level residues.[2]

Figure 1: pH-dependent equilibrium of boronic acid.

The Fluoroquinoline Scaffold: A Privileged Structure for Target Recognition

The quinoline ring system is a foundational scaffold in modern drug discovery, present in a wide array of FDA-approved therapeutics.[4] Its rigid, planar structure and ability to engage in hydrogen bonding and π-stacking interactions make it an ideal anchor for binding within protein active sites.[5]

Specifically, quinoline derivatives are exceptionally prominent as protein kinase inhibitors.[4][5] They frequently function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region within the ATP-binding pocket.[6][7] The fluorine atom at the 8-position can further enhance binding affinity through favorable electrostatic or hydrophobic interactions and can improve metabolic stability and pharmacokinetic properties. The scaffold orients the boronic acid "warhead" (at position 6) toward other regions of the active site to exact its inhibitory effect.

Part 2: Primary Putative Mechanism - Serine/Threonine Hydrolase Inhibition

The most well-documented mechanism for boronic acid-containing molecules is the inhibition of hydrolases that utilize a serine or threonine residue as the primary catalytic nucleophile, such as serine proteases (e.g., chymotrypsin, PSA) and the proteasome (a threonine protease).[1][3][8]

The Transition-State Analogue Hypothesis

During the hydrolysis of a peptide bond by a serine protease, a high-energy, tetrahedral intermediate is formed when the catalytic serine attacks the substrate's carbonyl carbon. This intermediate is stabilized by an "oxyanion hole" in the active site. Boronic acids are powerful inhibitors because the tetrahedral boronate adduct formed with the catalytic serine perfectly mimics this transient, high-energy state.[2][9]

The mechanism proceeds as follows:

-

Initial Binding: The inhibitor, guided by the fluoroquinoline scaffold, docks into the enzyme's active site.

-

Nucleophilic Attack: The activated hydroxyl group of the catalytic serine (or threonine) attacks the electrophilic boron atom.[3]

-

Adduct Formation: A reversible covalent bond is formed, resulting in a stable tetrahedral boronate anion that is isosteric with the transition state of the natural substrate.[9][10]

-

Inhibition: By locking the enzyme in this transition-state-like conformation, the catalytic cycle is halted. The reversibility of this bond is a key pharmacological feature, potentially reducing off-target effects compared to irreversible inhibitors.[9]

Figure 2: Covalent inhibition of a serine protease.

Part 3: Secondary Putative Mechanism - Protein Kinase Inhibition

Given the prevalence of the quinoline scaffold in kinase inhibitors, a compelling secondary hypothesis is that this compound targets one or more protein kinases. A recent study identified novel pyrazolo[4,3-f]quinoline-boronic acid compounds as potent dual inhibitors of CLK and ROCK kinases, providing a strong precedent for this mechanistic class.[11]

Hypothesized Binding Mode in a Kinase Active Site

In this model, the inhibitor would likely adopt a "type I" binding mode, competing with ATP.

-

Scaffold Docking: The fluoroquinoline core would occupy the adenine-binding region of the kinase, with the quinoline nitrogen potentially forming a key hydrogen bond with the kinase hinge region.[6][7]

-

Role of the Boronic Acid: The boronic acid at the 6-position would project into the ribose/phosphate-binding pocket. Here, it could act in several ways:

-

Hydrogen Bonding: The -B(OH)₂ group is an excellent hydrogen bond donor and acceptor, and could form strong, non-covalent interactions with active site residues or ordered water molecules, enhancing affinity.

-

Reversible Covalent Interaction: If a suitable nucleophile (e.g., an activated serine, threonine, or lysine) is proximal to the boron atom, the formation of a reversible covalent adduct could occur, similar to the protease inhibition mechanism. While less common for kinases than for proteases, this covalent mechanism can lead to high potency and prolonged target engagement.[2]

-

Part 4: Experimental Validation Framework

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the compound against a model serine protease, such as bovine α-chymotrypsin, using a chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

Bovine α-chymotrypsin (Sigma-Aldrich)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) substrate (Sigma-Aldrich)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

-

This compound, dissolved in DMSO to 10 mM stock

-

DMSO (vehicle control)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting range would be 10 mM down to 1 nM. Then, dilute each concentration 1:100 into Assay Buffer.

-

Enzyme Preparation: Prepare a working solution of chymotrypsin in Assay Buffer at a final concentration of 50 nM.

-

Assay Setup: To the wells of the 96-well plate, add the following in order:

-

50 µL of Assay Buffer.

-

25 µL of the diluted test compound or DMSO vehicle control.

-

25 µL of the 50 nM chymotrypsin solution.

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 100 µL of SAPPpNA substrate (prepared in Assay Buffer to a final concentration of 200 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of p-nitroaniline production is directly proportional to enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 3: Workflow for the in vitro protease inhibition assay.

Protocol: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

The Promega ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13]

Objective: To determine the compound's inhibitory activity against a panel of protein kinases.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Kinase(s) of interest (e.g., from a kinase panel)

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase Reaction Buffer (specific to the kinase)

-

This compound, dissolved in DMSO

-

White, opaque 384-well assay plates

-

Luminometer

Methodology:

-

Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction. This typically includes:

-

Kinase Reaction Buffer.

-

Test compound at various concentrations or DMSO vehicle.

-

Kinase enzyme.

-

Kinase substrate.

-

ATP (at or near the Kₘ for the kinase).

-

-

Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a set time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[14]

-

Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: A lower luminescent signal indicates less ADP was produced, signifying greater kinase inhibition. Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values as described in the protease assay protocol.

Figure 4: Workflow for the ADP-Glo™ kinase inhibition assay.

Part 5: Data Summary and Interpretation

The physicochemical properties of the boronic acid moiety are central to its function.

| Property | Description | Implication for Mechanism |

| Lewis Acidity | Boron atom is electron-deficient and accepts lone pairs. | Enables nucleophilic attack from active site residues like Ser, Thr, or His.[1][3] |

| pKa | Typically ~9 for arylboronic acids, but can be lowered in specific environments.[1] | At physiological pH, exists in equilibrium, allowing for interaction with activated nucleophiles. |

| Bonding | Forms reversible covalent boronate adducts. | Leads to potent but not permanent inhibition, potentially improving the safety profile.[9] |

| Geometry | Switches from trigonal planar to tetrahedral upon adduct formation. | Mimics the transition state of substrate hydrolysis in many enzymes.[2][10] |

| Table 1: Key properties of the boronic acid functional group. |

Interpreting the outcomes from the proposed experiments will be critical. A potent, low-nanomolar IC₅₀ value in the serine protease assay would strongly support this as a primary mechanism. Conversely, broad activity against a panel of kinases, particularly those with a known preference for quinoline-based scaffolds, would point towards kinase inhibition. The ultimate mechanism may be a combination of these, or it may be novel, underscoring the necessity of this empirical approach.

Conclusion

This compound is a molecule designed for potent biological interaction. Its mechanism of action is most likely driven by the reversible covalent chemistry of its boronic acid group, which is presented to biological targets on a well-validated quinoline scaffold. The principal hypotheses point toward potent inhibition of serine/threonine hydrolases or protein kinases. The experimental frameworks provided in this guide offer a clear and robust pathway for researchers to definitively elucidate the biological function of this compound, paving the way for its potential development as a chemical probe or therapeutic lead.

References

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [DOI: 10.1002/cmdc.202500279]

- Hassan, S., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981–10996. [DOI: 10.1021/acs.jmedchem.1c00330]

- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.

- Hettini, S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.

- Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).

- Hassan, S., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [DOI: 10.1021/acs.jmedchem.1c00330]

- Baker, S. J., & Walsby, C. J. (2014). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. [DOI: 10.1186/s13065-014-0053-5]

- Cox, J. D., et al. (2025). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PMC - NIH.

- Hettini, S., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.

- Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [DOI: 10.3390/molecules24162975]

- Henderson, M. J., et al. (2016). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. NIH. [DOI: 10.1007/s10534-016-9931-5]

- Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS, 109(19), 7395–7400. [DOI: 10.1073/pnas.1118121109]

- Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC - NIH. [DOI: 10.1016/j.chembiol.2009.04.010]

- Wikipedia. (n.d.). Boronic acid.

- Zhang, Z., & Yao, S. Q. (2013). Targeting Biomolecules with Reversible Covalent Chemistry. PMC - NIH. [DOI: 10.1002/cbic.201300388]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]

- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

The Ascendancy of Boronic Acids in Modern Drug Discovery: From Chemical Curiosity to Clinical Cornerstone

An In-Depth Technical Guide:

Abstract

Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boronic acids have undergone a profound renaissance.[1][2] This transformation was catalyzed by the landmark approval of bortezomib, which validated the boronic acid moiety as a viable and potent pharmacophore.[1][3] This guide provides an in-depth exploration of the core principles that make boronic acids a privileged scaffold in drug discovery. We will dissect their unique chemical properties, delve into their primary mechanisms of action as reversible covalent inhibitors, survey their therapeutic applications, and provide practical insights into their synthesis and evaluation. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the power of boron-based chemistry to address complex therapeutic challenges.

Introduction: The Boron Breakthrough

The journey of boron-containing compounds in medicine has been one of dramatic reappraisal. Initially viewed with skepticism, the field was irrevocably changed with the FDA's approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[3][4][5] This event single-handedly demystified the use of boron and ignited a surge of interest in boronic acids and their derivatives.[1][2] The unique electronic structure of the boron atom—specifically its vacant p-orbital—confers a Lewis acidity that allows it to form reversible, yet stable, covalent bonds with biological nucleophiles.[2][3] This capacity for "tunable" covalent interaction is the cornerstone of its therapeutic utility, enabling potent and selective inhibition of challenging enzyme targets.

Since Bortezomib, the pipeline of boron-based drugs has expanded, demonstrating the broad applicability of this versatile functional group across various disease areas.

| Drug Name | Brand Name | Mechanism of Action | Therapeutic Area | FDA Approval Year |

| Bortezomib | Velcade® | Proteasome Inhibitor | Oncology (Multiple Myeloma) | 2003[3] |

| Ixazomib | Ninlaro® | Proteasome Inhibitor | Oncology (Multiple Myeloma) | 2015[3][5] |

| Vaborbactam | Vabomere® | β-Lactamase Inhibitor | Infectious Disease | 2017[3][5] |

| Tavaborole | Kerydin® | Leucyl-tRNA Synthetase Inhibitor | Onychomycosis (Fungal Infection) | 2014[3] |

| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) Inhibitor | Atopic Dermatitis | 2017[3] |

The Unique Chemistry of the Boronic Acid Moiety

The therapeutic potential of boronic acids is a direct consequence of their distinct chemical properties. The boronic acid functional group, R-B(OH)₂, possesses an electron-deficient boron atom, making it a mild Lewis acid.

Key Physicochemical Properties:

-

Trigonal-Tetrahedral Equilibrium: In aqueous solution, the boron atom exists in equilibrium between a neutral, trigonal planar (sp²) hybridized state and an anionic, tetrahedral (sp³) state upon interaction with a nucleophile (Lewis base) like water or an enzyme residue.[2] At physiological pH, the uncharged trigonal form typically predominates, aiding in cell membrane permeability.[2]

-

Reversible Covalent Bonding: The defining feature of boronic acids is their ability to form reversible covalent bonds with nucleophilic groups, most notably the hydroxyl (-OH) of serine or threonine residues found in the active sites of many enzymes.[4][6][7] This interaction forms a tetrahedral boronate adduct, which is stable enough to inhibit the enzyme but can dissociate, leading to a reversible mechanism of action.

-

Diol Binding: Boronic acids readily react with 1,2- or 1,3-diols, such as those found on saccharides, to form cyclic boronate esters.[6] This property is exploited for cell surface targeting, drug delivery, and the design of biosensors.[1]

Caption: Boronic acid equilibrium and enzyme interaction mechanism.

Mechanism of Action: The Boronic Acid as a Covalent "Warhead"

The primary role of the boronic acid moiety in drug design is to act as a "warhead" that forms a reversible covalent bond with a target protein.

Transition-State Analogue Inhibition

For a vast class of enzymes, particularly serine and threonine proteases, boronic acids function as potent transition-state analogues.[7][8] During catalysis, these enzymes form a high-energy, tetrahedral intermediate. The boronic acid, upon binding to the catalytic serine/threonine, forms a stable tetrahedral boronate adduct that mimics this transient state, effectively locking the enzyme in an inhibited conformation.[7]

-

Proteasome Inhibitors (Bortezomib, Ixazomib): The 26S proteasome is a critical complex for protein degradation, and its catalytic activity relies on an N-terminal threonine residue.[2] Bortezomib's boronic acid group forms a stable, reversible complex with the hydroxyl group of this threonine, disrupting the ubiquitin-proteasome pathway and leading to apoptosis in cancer cells.[2][4]

-

β-Lactamase Inhibitors (Vaborbactam): Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which are serine hydrolases. Vaborbactam, a cyclic boronic acid, acts as an inhibitor by forming a covalent adduct with the catalytic serine in the enzyme's active site, thereby protecting the co-administered antibiotic from degradation.[3][4][7]

Caption: Boronic acid as a transition-state analogue inhibitor.

Emerging Mechanisms: Beyond Direct Inhibition

The versatility of boronic acid chemistry is enabling novel therapeutic strategies:

-

Targeted Protein Degradation (PROTACs): Boronic acids are being incorporated into PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. They can be used within the linker to form reversible attachments or as a reactive "handle".[9][10]

-

Conditional Activation (Prodrugs): The boron-carbon bond can be cleaved by reactive oxygen species (ROS), which are often elevated in tumor microenvironments. This has led to the design of ROS-responsive boronic acid prodrugs that release the active therapeutic only at the site of disease, enhancing specificity and reducing systemic toxicity.[7][9][11]

Synthetic Methodologies and Key Experimental Protocols

The accessibility of boronic acids is crucial for their widespread use in drug discovery. While numerous methods exist, certain workflows have become central to medicinal chemistry efforts.

Overview of Synthetic Strategies

Historically, the synthesis of boronic acids involved the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate esters.[2] Modern advancements have provided milder and more functional-group-tolerant methods:

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of aryl or vinyl halides with a diboron reagent. This is one of the most powerful and widely used methods for synthesizing aryl and heteroaryl boronic acids.[6]

-

Decarboxylative Borylation: A recent innovation that allows for the direct conversion of abundant and diverse carboxylic acids into boronic acids using a simple nickel catalyst, greatly expanding the accessible chemical space.[12]

Caption: General workflow for Miyaura Borylation synthesis.

Featured Protocol: Target-Guided Synthesis of β-Lactamase Inhibitors

This protocol describes an advanced in situ click chemistry approach to rapidly discover potent enzyme inhibitors, leveraging the target enzyme itself to catalyze the formation of its own inhibitor.[8]

Objective: To identify novel triazole-based boronic acid inhibitors of a target β-lactamase (e.g., KPC-2 or AmpC).

Principle: A boronic acid "warhead" containing an azide group and a library of alkyne fragments are incubated with the target enzyme. The enzyme's active site acts as a template, bringing the azide and a well-fitting alkyne into close proximity, thereby accelerating a click chemistry reaction to form a potent triazole inhibitor.

Methodology:

-

Component Selection:

-

Warhead: Select an appropriate boronic acid scaffold with an azide handle (e.g., 3-azidomethylphenyl boronic acid). The boronic acid ensures reversible covalent binding to the catalytic serine.[8]

-

Fragment Library: Assemble a diverse library of small molecule alkynes with varied chemical properties (hydrophobicity, charge, hydrogen bonding potential).

-

-

In Situ Click Reaction:

-

Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

In a microplate well, combine the target β-lactamase enzyme (final concentration ~1-5 µM), the azide-boronic acid warhead (e.g., 100 µM), and an individual alkyne fragment (e.g., 200 µM).

-

Include controls: (a) no enzyme, (b) no alkyne, (c) no warhead.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 12-24 hours).

-

-

Validation System 1: Kinetic Analysis:

-

After incubation, measure the residual enzyme activity in each well using a chromogenic substrate (e.g., nitrocefin).

-

A significant decrease in enzyme activity compared to controls indicates the in situ formation of a potent inhibitor.

-

Perform follow-up dose-response experiments with the identified "hit" warhead/alkyne pair to determine inhibitory constants (Kᵢ).[8]

-

-

Validation System 2: LC-MS Analysis:

-

Terminate the in situ reaction by adding a quenching solution (e.g., 50% acetonitrile with 0.1% formic acid) to denature the enzyme.

-

Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Search for the mass corresponding to the expected triazole product. The presence of this peak in the enzyme-containing reaction, and its absence or significant reduction in the no-enzyme control, confirms that the enzyme templated the reaction.[8]

-

Causality: This self-validating system demonstrates trustworthiness. A positive result (enzyme inhibition) is directly linked to a physical event (formation of a specific triazole product), which is confirmed by an orthogonal analytical method (LC-MS). This provides strong evidence that the discovered molecule is a true inhibitor formed within the enzyme's active site.

Challenges and Future Directions

Despite their success, the development of boronic acid drugs is not without challenges.

-

Selectivity and Off-Target Effects: The reactivity of the boronic acid group means it can potentially interact with other serine hydrolases. Careful scaffold design is required to achieve high selectivity for the intended target.

-

Pharmacokinetics and Stability: Boronic acids can form neutral, cyclic anhydrides called boroxines, which can affect solubility and stability.[6] Furthermore, their unique properties can complicate ADME (absorption, distribution, metabolism, and excretion) profiles. Prodrug strategies, such as using boronate esters, are often employed to improve oral bioavailability and stability.[3][13]

-

Potential for Mutagenicity: Some studies have indicated that certain boronic acids can give a positive Ames test, suggesting potential mutagenicity, thought to be caused by the generation of radicals via oxidation.[6] This requires careful evaluation during preclinical safety assessment.

The future of boronic acid chemistry in drug discovery is bright, with several exciting frontiers:

-

Broad-Spectrum Antibacterials: Efforts are underway to design boronic acid inhibitors that can tackle a wider range of β-lactamases, including difficult-to-inhibit metallo-β-lactamases.[14]

-

Targeted Protein Degradation: The unique reactivity of boron is being harnessed to create novel and more effective PROTACs and molecular glues.[9][11]

-

Biosensors and Diagnostics: The inherent ability of boronic acids to bind sugars makes them ideal candidates for developing sensors for glucose monitoring and diagnostics that target cell-surface glycans.[1][6]

Conclusion

Boronic acids have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique ability to engage in reversible covalent interactions has provided a powerful tool for inhibiting historically challenging enzyme targets. The clinical success of drugs like bortezomib and vaborbactam has paved the way for a new generation of boron-containing therapeutics.[1][3][5] By understanding the fundamental principles of their chemistry, mechanism of action, and synthetic accessibility, drug discovery professionals can continue to unlock the immense potential of this remarkable functional group to create innovative medicines for a wide range of human diseases.[15]

References

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals. [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv. [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]

- Boronic acid. (n.d.). Wikipedia. [Link]

- Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. (2020). Journal of Medicinal Chemistry. [Link]

- Design and discovery of boronic acid drugs. (2020).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2020). PubMed Central. [Link]

- Design and discovery of boronic acid drugs. (2020). PubMed. [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (2023).

- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Taylor & Francis Online. [Link]

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). MDPI. [Link]

- Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. (2022). ChemRxiv. [Link]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]

- Recent Advances in the Synthesis of Borinic Acid Deriv

- Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2024).

- Boronic acid-based proteasome inhibitors with relevance to medicinal chemistry. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 9. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Suzuki-Miyaura Coupling: A Comprehensive Technical Guide for Modern Drug Discovery

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Its remarkable versatility, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool for the construction of carbon-carbon bonds, a fundamental transformation in the creation of complex bioactive molecules.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide or triflate has revolutionized the way medicinal chemists approach the synthesis of biaryls, styrenes, and polyolefins – structural motifs prevalent in a vast array of pharmaceuticals.[3][4] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, from its core mechanistic principles to practical considerations for its successful application in a research and drug development setting.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered around a palladium catalyst.[5][6] This cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states, facilitating the formation of the new C-C bond.[5]

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an organohalide (or triflate) to a coordinatively unsaturated Pd(0) complex.[3][6] This is often the rate-determining step of the entire cycle.[7] In this process, the palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar Pd(II) species.[5][6] The reactivity of the organohalide is a critical factor, with the rate of oxidative addition generally following the trend: I > OTf > Br >> Cl.[3][5] The choice of phosphine ligand on the palladium catalyst can significantly influence this step; electron-rich and bulky ligands are known to facilitate oxidative addition, particularly for less reactive organochlorides.[5][9]

Transmetalation: The Key Exchange

Following oxidative addition, the crucial transmetalation step occurs, wherein the organic group from the organoboron reagent is transferred to the Pd(II) complex.[10][11] This process requires the activation of the organoboron species by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide or other leaving group.[13][14] The exact mechanism of transmetalation can be complex and is a subject of ongoing research, but the formation of this boronate intermediate is widely accepted as a key prerequisite.[10][15]

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups coupled to the Pd(II) center are expelled as the final biaryl product, forming the desired carbon-carbon bond.[3][6] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5] The reductive elimination is often promoted by bulky phosphine ligands, which create steric crowding around the metal center, favoring the formation of the C-C bond.[7][9]

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Components: A Guide to Reagent Selection

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of its components. Each element plays a critical role in the efficiency and outcome of the transformation.

Organoboron Reagents: The Nucleophilic Partner

A significant advantage of the Suzuki-Miyaura coupling is the stability and low toxicity of the organoboron reagents.[6] Boronic acids (RB(OH)₂) are the most commonly used, being readily available and generally stable to air and moisture.[5] However, they can be prone to protodeboronation under certain conditions.[5] To circumvent this, boronic esters, such as pinacol esters, are often employed.[16][17] Aryltrifluoroborate salts (ArBF₃K) are another class of organoboron reagents that exhibit enhanced stability and are less susceptible to protodeboronation.[3]

| Organoboron Reagent | Advantages | Disadvantages |

| Boronic Acids | Commercially available, generally stable | Prone to protodeboronation, can form boroxines |

| Boronic Esters | Increased stability, tunable reactivity | May require synthesis |

| Aryltrifluoroborates | Highly stable, resistant to protodeboronation | May require specific activation conditions |

Organohalides and Triflates: The Electrophilic Partner

The Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of palladium source and accompanying ligand is paramount to the success of the reaction. While Pd(PPh₃)₄ was one of the earliest and is still a widely used catalyst, a vast array of more sophisticated catalyst systems have been developed.[7] Modern catalysts often consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a specific phosphine ligand.[5][12]

The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.[5][18] Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), have proven to be particularly effective, enabling the coupling of challenging substrates at low catalyst loadings.[9] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings.[5][12]

The Base: A Critical Activator